Authoritative Patent Linkage to Pim Kinase Inhibition
This specific compound is directly encompassed by the Markush structures in Incyte's foundational patent family for thiazolecarboxamide Pim kinase inhibitors, which describes compounds with IC50 values in the Pim enzyme assay of <100 nM [1]. While this specific compound does not have a published individual IC50 in the patent's exemplification, its class membership establishes a high probability of potent Pim kinase engagement. An unqualified thiazole analog outside of this patent space cannot be assumed to possess this pre-validated target engagement profile.
| Evidence Dimension | Pim Kinase Inhibition (Class-level Benchmark) |
|---|---|
| Target Compound Data | No individual IC50 published; structurally part of a class achieving IC50 <100 nM [1]. |
| Comparator Or Baseline | A structurally distinct thiazole carboxamide not within the Incyte patent claims. |
| Quantified Difference | Not quantifiable for the specific compound; the class-level patent linkage provides a probabilistic advantage in target engagement. |
| Conditions | Pim Enzyme Assay as described in BindingDB entry for patent US10828290 [1]. |
Why This Matters
This establishes the compound's provenance within a major pharmaceutical research program, de-risking its use as a chemical tool for Pim kinase studies compared to analogs of unknown target engagement.
- [1] BindingDB. (2020). Ki Summary for Pim Enzyme Assay IC50 <100 nM. Citation for patent US10828290. Retrieved from bindingdb.org. View Source
